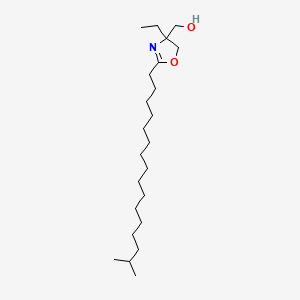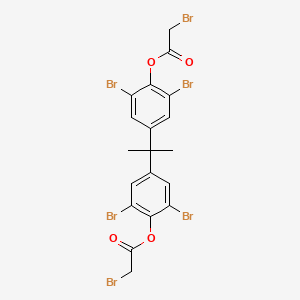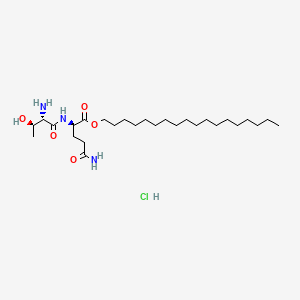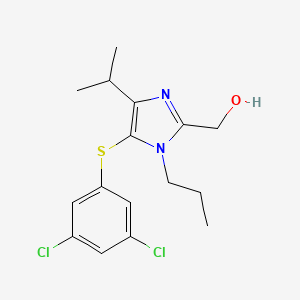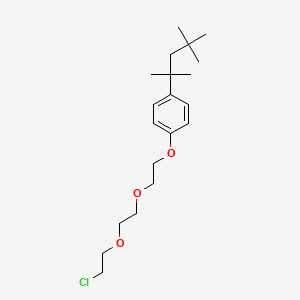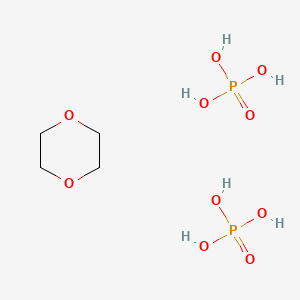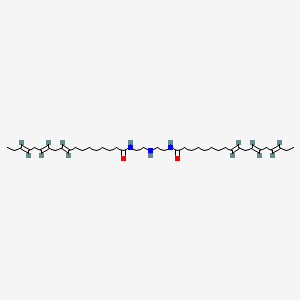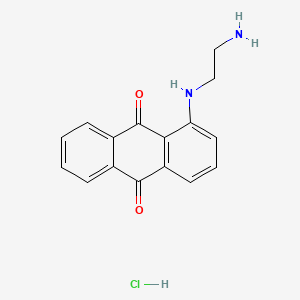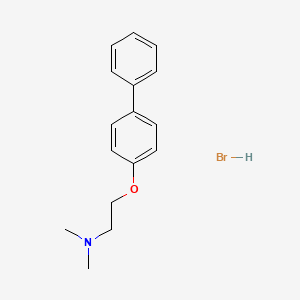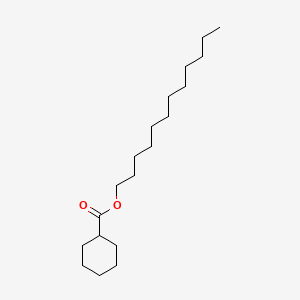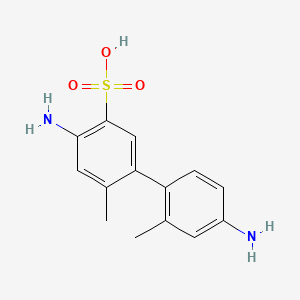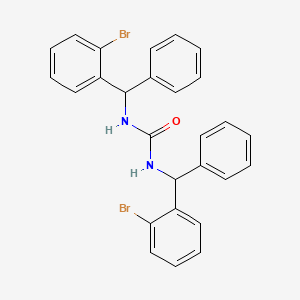
N,N'-Bis((2-bromophenyl)phenylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis((2-bromophenyl)phenylmethyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of two bromophenyl groups and a phenylmethyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis((2-bromophenyl)phenylmethyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 2-bromophenylamine with phenylmethyl isocyanate under mild conditions. This reaction can be carried out in the presence of a catalyst or under catalyst-free conditions in water, which is an environmentally friendly approach .
Industrial Production Methods
Industrial production of N-substituted ureas, including N,N’-Bis((2-bromophenyl)phenylmethyl)urea, often involves the use of phosgene or its derivatives. due to the hazardous nature of phosgene, alternative methods such as the use of carbamoyl chlorides or isocyanates are preferred. These methods are more environmentally friendly and safer .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis((2-bromophenyl)phenylmethyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new urea derivative with the amine group replacing the bromine atom.
Scientific Research Applications
N,N’-Bis((2-bromophenyl)phenylmethyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of N,N’-Bis((2-bromophenyl)phenylmethyl)urea involves its interaction with molecular targets such as enzymes or proteins. The bromophenyl groups can form hydrogen bonds or other interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenylmethyl group can also contribute to the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(phenylmethyl)urea: Lacks the bromine atoms, making it less reactive in nucleophilic substitution reactions.
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Contains trifluoromethyl groups instead of bromophenyl groups, leading to different chemical properties and applications.
Uniqueness
N,N’-Bis((2-bromophenyl)phenylmethyl)urea is unique due to the presence of bromine atoms, which enhance its reactivity and potential for further chemical modifications. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
160807-86-3 |
|---|---|
Molecular Formula |
C27H22Br2N2O |
Molecular Weight |
550.3 g/mol |
IUPAC Name |
1,3-bis[(2-bromophenyl)-phenylmethyl]urea |
InChI |
InChI=1S/C27H22Br2N2O/c28-23-17-9-7-15-21(23)25(19-11-3-1-4-12-19)30-27(32)31-26(20-13-5-2-6-14-20)22-16-8-10-18-24(22)29/h1-18,25-26H,(H2,30,31,32) |
InChI Key |
DPYPSFSAYSVHET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Br)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


